molecular formula C9H8BrFO B13149496 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone

Cat. No.: B13149496
M. Wt: 231.06 g/mol
InChI Key: LNJGGAHURLUQRY-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-5-fluoro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrFO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4H,1-2H3

InChI Key

LNJGGAHURLUQRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-fluoro-3-methylphenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophilic Substitution: Amines or thiols in the presence of a base.

Major Products

    Bromination: this compound.

    Reduction: 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanol.

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring makes it susceptible to electrophilic aromatic substitution reactions. Additionally, the carbonyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aromatic ring

Biological Activity

1-(2-Bromo-5-fluoro-3-methylphenyl)ethanone is an organic compound characterized by the presence of halogen substituents, which significantly influence its biological activity. This compound, belonging to the class of substituted acetophenones, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFO, with a molecular weight of approximately 243.07 g/mol. The presence of bromine and fluorine atoms in its structure is known to enhance its reactivity and bioactivity, making it a candidate for various pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of acetophenones have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (breast cancer)TBD
Pyrazoline DerivativeHCT-116 (colon cancer)0.49
Doxorubicin (control)MCF-70.63

The biological activity of this compound is hypothesized to involve several pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have demonstrated high affinity towards CDK inhibitors, which are crucial for cell cycle regulation.
  • Modulation of mGluR5 : Some studies suggest that compounds like this may positively modulate metabotropic glutamate receptors, influencing neuronal signaling pathways .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various acetophenone derivatives on human cancer cell lines, including MCF-7 and HCT-116. The results indicated that halogenated derivatives exhibited lower IC50 values compared to their non-halogenated counterparts, suggesting enhanced potency due to the presence of bromine and fluorine .
  • In Vivo Efficacy : In vivo studies using mouse xenograft models demonstrated that certain derivatives displayed significant tumor growth inhibition at doses as low as 10 mg/kg, indicating potential for therapeutic use .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Halogen Substituents : The presence of bromine and fluorine is essential for enhancing lipophilicity and improving binding affinity to biological targets.
  • Methyl Group Positioning : The positioning of the methyl group on the phenyl ring affects steric hindrance and electronic properties, which in turn influence biological interactions.

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